molecular formula C9H7BrClNO B2994130 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 1404367-50-5

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2994130
M. Wt: 260.52
InChI Key: XFVBXVQQLCGEAZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactivity of the compound with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthetic Pathways and Chemistry

The compound is utilized in synthetic chemistry as a precursor in various chemical reactions. For instance, it plays a crucial role in the Knorr synthesis of quinoline derivatives, where it is prepared through a series of steps involving the condensation between β-keto esters and bromoaniline, followed by cyclization. This process highlights its importance in synthesizing structurally complex quinolines, essential in medicinal chemistry and material science (Wlodarczyk et al., 2011). Moreover, its incorporation into novel chelating ligands through the Friedländer approach demonstrates its versatility in forming bidentate and tridentate ligands, which are pivotal in coordination chemistry and catalysis (Hu, Zhang, & Thummel, 2003).

Antibacterial Activity

Research has also explored the antibacterial properties of derivatives of "6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one." A novel derivative, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and showed promising antibacterial activity. This study not only presented a new compound with potential antibacterial applications but also contributed to understanding the molecular interactions and crystal structure of such compounds, providing insights into their mechanism of action (Ouerghi et al., 2021).

Material Science Applications

In material science, derivatives of "6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one" are used to create novel materials with unique properties. For instance, the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, a derivative of the compound , demonstrated its utility in developing materials sensitive to multiphoton-induced photolysis, suitable for in vivo applications. This application underscores the compound's role in advancing photolabile material science, which is crucial for developing responsive materials and sensors (Fedoryak & Dore, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This would involve hypothesizing potential applications of the compound based on its properties and reactivity, and suggesting areas for further research.


Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to handle all chemicals safely and with proper precautions.


properties

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVBXVQQLCGEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one

Synthesis routes and methods I

Procedure details

A flame-dried 500-mL flask equipped with a magnetic stirring bar was charged with N-(4-bromo-2-chloro-phenyl)-3-chloro-propionamide (29.7 g, 0.1 mol) and aluminium chloride (53.3 g, 0.4 mol). In a pre-heated oil bath, the flask was heated at 140° C. for 1 hr. After cooling to room temperature, the mixture was treated with ice-water slowly and extracted with EtOAc. The organic layer was washed with water and brine in sequence, dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The resulting residue was then purified by flash chromatography (silica gel, 30% ethyl acetate in hexane) to afford the title compound (7.0 g, 27% yield) as a white solid.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (122-3; 3 g, 0.0012 mol) in N,N-dimethylformamide (30 mL) was added N-chlorosuccinimide in N,N-dimethylformamide (3 mL) (1.4 g, 0.0105 mol) at 70° C. drop wise over a period of 2 h. Reaction mass was allowed to stir at 70° C. for 14 h. The reaction mixture was cooled and diluted with ice cold water. The precipitated solid was filtered and dried to obtain title compound. MS (M−1): 278.12.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-bromo-3,4-dihydroquinolin-2(1H)-one (74-3; 20 g, 0.088 mol) in N,N-dimethylformamide (200 mL) was added N-chlorosuccinimide portion wise (17.7 g, 0.132 mol) at 80° C. Reaction mass was allowed to stir at 80° C. for 2 h. The reaction mixture was cooled and diluted with ice cold water. The precipitated solid filtered and dried to obtain title compound. 1H NMR (400 MHz, DMSO-d6) δ: 9.61 (bs, 1H), 7.52-7.51 (d, J=1.6 Hz, 1H), 7.41 (s, 1H), 2.93-2.90 (t, J=8 Hz, 2H). MS (M+1); 261.2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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